

Glasdegib patient selection criteria for therapy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Glasdegib

CAS No.: 1095173-27-5

Cat. No.: S001731

Get Quote

Approved Indications and Patient Selection

Glasdegib is indicated for use in combination with low-dose cytarabine (LDAC) for adult patients with newly diagnosed de novo or secondary AML [1]. The core selection criterion is **ineligibility for standard induction chemotherapy**, which is primarily determined by the presence of specific comorbidities or advanced age [2] [3] [4].

The table below summarizes the key patient selection criteria based on the pivotal clinical trial and prescribing information.

Patient Selection Factor	Detailed Criteria
Primary Indication	Newly diagnosed AML (de novo or secondary) in combination with Low-Dose Cytarabine (LDAC) [5] [1].
Core Patient Population	Adults who are not candidates for standard intensive induction chemotherapy due to age or comorbidities [2] [3].

| **Specific Comorbidities & Factors** | • Age ≥ 75 years [5] [4]. • Severe cardiac disease (e.g., left-ventricular ejection fraction $< 45\%$) [5]. • Eastern Cooperative Oncology Group (ECOG) Performance Status of 2 [5] [4]. • Baseline serum creatinine > 1.3 mg/dL [5] [4]. || **Key Exclusion Criteria** | • Patients with a baseline QTc

interval of >470 ms [5] [6]. • History of long QT syndrome or uncontrolled cardiovascular disease [5]. • Pregnancy or breastfeeding [5] [6]. |

Supporting Clinical Data and Trial Outcomes

The approval of **glasdegib** was based on the phase 2 BRIGHT AML 1003 trial, which demonstrated significant benefit in the target population [2] [4]. However, a subsequent phase 3 trial did not show a survival benefit in broader AML populations.

The table below summarizes the efficacy outcomes from key clinical studies.

Trial (Phase)	Patient Population & Treatment Arms	Overall Survival (Median)	Response Rates
---------------	-------------------------------------	---------------------------	----------------

| **BRIGHT AML 1003 (Phase 2)** [2] [4] | Newly diagnosed AML unfit for intensive chemo: • **Glasdegib** + LDAC • LDAC alone | • 8.3 months • 4.9 months HR: 0.51; p=0.0004 | Complete Remission (CR): • 26.9% (with **Glasdegib**) • 5.4% (LDAC alone) | | **Real-World Study (2025)** [7] | Patients treated in US community oncology practices with 1L **Glasdegib** + LDAC (82%) | 6.9 months (95% CI: 5.4-8.9) | 50.0% achieved CR, MLFS, or PR | | **BRIGHT AML 1019 (Phase 3)** [8] | Untreated AML fit for intensive or non-intensive chemo: • **Glasdegib** + Intensive Chemo (7+3) vs Placebo • **Glasdegib** + Azacitidine vs Placebo | No significant improvement (Primary endpoint not met) | Not a primary endpoint |

Critical Safety Management and Protocols

Glasdegib has a distinct safety profile that requires proactive management. The following protocols are essential for patient safety.

- **Boxed Warning: Embryo-Fetal Toxicity**
 - **Mechanism:** **Glasdegib** is embryotoxic, fetotoxic, and teratogenic [5] [6].
 - **Management Protocol:** Verify pregnancy status in females of reproductive potential prior to initiation. Advise effective contraception during treatment and for at least 30 days after the last dose. Advise males to use condoms with pregnant partners or partners of reproductive potential

during treatment and for at least 30 days after the last dose to avoid drug exposure through semen [5] [6] [3].

- **QTc Interval Prolongation**

- **Risk Data:** In the clinical trial, 5% of patients had a QTc >500 ms and 4% had an increase from baseline >60 ms [5] [6].
- **Management Protocol:**
 - Obtain baseline ECG and electrolytes.
 - Monitor ECGs during treatment, especially in patients with congenital long QT syndrome, congestive heart failure, or electrolyte abnormalities.
 - **Interrupt glasdegib** if QTc increases to >500 ms.
 - **Permanently discontinue** if QTc prolongation occurs with life-threatening arrhythmia [5] [6].

- **Common Adverse Drug Reactions (ADRs)**

- The most common ADRs (incidence $\geq 20\%$) include anemia, fatigue, hemorrhage, febrile neutropenia, musculoskeletal pain, edema, thrombocytopenia, nausea, dyspnea, decreased appetite, dysgeusia, mucositis, constipation, and rash [5] [6].
- **Management Protocol:** Employ proactive supportive care, such as antiemetics for nausea and topical treatments for mucositis. Monitor blood counts regularly and manage cytopenias with transfusions and growth factors as needed [4].

- **Drug-Drug Interactions**

- **Strong CYP3A4 Inhibitors** (e.g., ketoconazole): Increase **glasdegib** plasma concentration, raising the risk of ADRs and QTc prolongation. Consider alternative therapies or closely monitor the patient [5] [6].
- **Strong and Moderate CYP3A4 Inducers** (e.g., rifampin): Decrease **glasdegib** plasma concentration, potentially reducing efficacy. Avoid strong inducers. If a moderate inducer must be used, increase the **glasdegib** dose from 100 mg to 200 mg daily, or from 50 mg to 100 mg daily [5] [6].
- **QTc-Prolonging Drugs:** Concomitant use may have additive effects. Avoid if possible; if unavoidable, increase monitoring for QTc prolongation [5] [6].

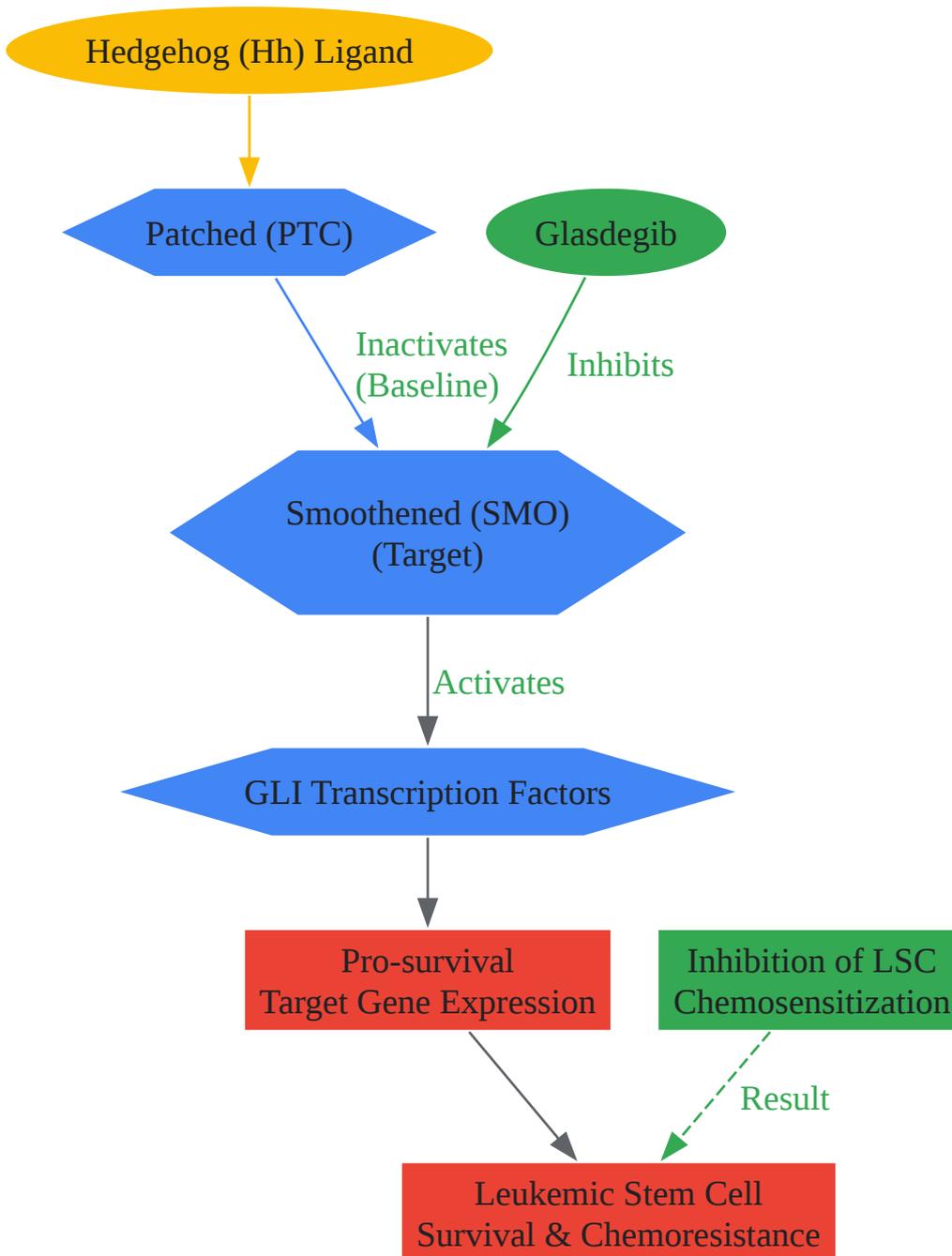
Dosing and Administration Protocol

- **Recommended Dosage:** **Glasdegib** 100 mg orally once daily continuously in combination with LDAC (cytarabine 20 mg subcutaneously twice daily on days 1-10 of each 28-day cycle) [2] [3] [4].

- **Treatment Duration:** Treatment should be continued until disease progression or unacceptable toxicity. At least six cycles should be completed before assessing clinical response [2].
- **Dose Modifications for Toxicity:**
 - For occurrence of Grade 3 or higher adverse reactions, interrupt **glasdegib** until improvement to Grade 1 or baseline.
 - **Glasdegib** can then be resumed at a reduced dose of 50 mg daily [2].
 - LDAC may be continued or its dose reduced (e.g., to 10-15 mg twice daily) [2].
 - Permanently discontinue **glasdegib** for life-threatening toxicity or recurrence of severe toxicity after dose reduction [2] [5].

Mechanism of Action and Pathway Diagram

Glasdegib is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. It exerts its action by binding to and inhibiting Smoothened (SMO), a transmembrane protein that is a key regulator of the Hh pathway. In AML, aberrant activation of this pathway contributes to the survival and maintenance of leukemic stem cells, which are implicated in chemoresistance. By inhibiting SMO, **glasdegib** disrupts the Hh pathway, reducing the self-renewal capacity of these stem cells and sensitizing them to concomitant chemotherapy like LDAC [2].



[Click to download full resolution via product page](#)

Conclusions for Research and Development

For researchers and drug development professionals, the clinical profile of **glasdegib** offers critical insights:

- **Precision in Patient Selection is Paramount:** The efficacy of **glasdegib** is firmly established only in a specific, frail AML subpopulation. Future research should focus on biomarkers to better identify patients within this group who are most likely to respond [7] [8] [4].
- **Investigate Novel Combinations:** The failure of the phase 3 trial with intensive chemotherapy and azacitidine indicates that not all combination backbones are effective [8]. Ongoing research exploring combinations with other hypomethylating agents like decitabine may reveal more potent synergies [9].
- **Real-World Evidence (RWE) as a Key Tool:** RWE studies confirm the clinical benefit of **glasdegib** in community practice, demonstrating outcomes that align with the pivotal trial. This underscores the value of RWE in post-marketing assessment and understanding a drug's effectiveness in broader, more heterogeneous populations [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Daurismo | European Medicines Agency (EMA) [ema.europa.eu]
2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute ... [pmc.ncbi.nlm.nih.gov]
3. Daurismo (Glasdegib) Approved, in Combination with Low- ... [jhoonline.com]
4. Glasdegib plus low-dose cytarabine for acute myeloid ... [pmc.ncbi.nlm.nih.gov]
5. Study Design | DAURISMO™ (glasdegib) | Safety Info [daurismo.pfizerpro.com]
6. DAURISMO™ (glasdegib) | Official HCP Site | Safety Info [daurismo.pfizerpro.com]
7. Real-world (RW) study of outcomes for acute myeloid ... [pubmed.ncbi.nlm.nih.gov]
8. results from the randomized, phase 3 BRIGHT AML 1019 trial [nature.com]
9. Glad-AML - a Randomized, Phase 2 Trial of Glasdegib with ... [sciencedirect.com]

To cite this document: Smolecule. [Glasdegib patient selection criteria for therapy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001731#glasdegib-patient-selection-criteria-for-therapy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com